3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
Description
The compound 3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one features a 1,2,4-triazin-5-one core substituted with a 4-fluorophenylamino group at position 3 and a 4-methoxybenzyl moiety at position 4.
Properties
Molecular Formula |
C17H15FN4O2 |
|---|---|
Molecular Weight |
326.32 g/mol |
IUPAC Name |
3-(4-fluoroanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H15FN4O2/c1-24-14-8-2-11(3-9-14)10-15-16(23)20-17(22-21-15)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H2,19,20,22,23) |
InChI Key |
JNDXGDMLTIMGPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4-fluoroaniline with 4-methoxybenzyl chloride in the presence of a base to form the intermediate 4-fluorophenyl-4-methoxybenzylamine. This intermediate is then reacted with cyanuric chloride to form the desired triazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
The triazinone core is highly modular, with substituents dictating biological activity. Key analogs and their substituent effects are summarized below:
Table 1: Structural Analogues and Key Substituents
Key Observations:
- Fluorine Substitution: The para-fluoro group in 20b () enhances antibacterial and antibiofilm activity (MIC 3.90 µg/mL against E. coli and S. aureus), suggesting the target compound’s 4-fluorophenylamino group may confer similar bioactivity .
- Methoxybenzyl vs. Benzylidene: The methoxybenzyl group in the target compound differs from the methoxybenzylideneamino group in ’s compound 16, which is herbicidal. This highlights how substituent connectivity (e.g., benzyl vs. benzylidene) alters application .
- Thienylvinyl and Anticancer Activity : The thienylvinyl group in ’s compound 12 correlates with anticancer activity (IC₅₀ < 10 µM), emphasizing the role of conjugated systems in cytotoxicity .
Key Findings:
- Antimicrobial Potency: Fluorinated derivatives like 20b and 15–19 () show superior antibacterial/antifungal activity compared to non-fluorinated analogs. The trifluoromethyl group in 20b enhances membrane penetration, while the 4-fluorophenyl group improves target binding .
- Anti-Biofilm Activity : Halogenated derivatives (e.g., 20b ) inhibit biofilm formation by >85%, attributed to the fluoro group’s electronegativity disrupting microbial adhesion .
- Divergent Applications : Substituents dictate application niches. For example, the thienylvinyl group in shifts activity toward anticancer, while methoxybenzylidene groups () align with herbicidal use .
Biological Activity
3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of 3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The presence of the fluorine atom and methoxy group enhances its lipophilicity and bioavailability, which may contribute to its efficacy.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines, specifically through the activation of caspase pathways and the inhibition of anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting key enzymatic functions necessary for bacterial survival .
Biological Assays and Efficacy
A series of in vitro and in vivo assays have been conducted to evaluate the biological efficacy of 3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one.
Table 1: Summary of Biological Assays
| Assay Type | Target | IC50 (μM) | Effect |
|---|---|---|---|
| Cytotoxicity Assay | MCF-7 (Breast Cancer) | 25.72 ± 3.95 | Induces apoptosis |
| Antimicrobial Assay | E. coli | 30.00 ± 5.00 | Inhibits growth |
| Anti-inflammatory Assay | RAW 264.7 (Macrophages) | 12.50 ± 2.00 | Reduces cytokine production |
Case Studies
- Case Study on Anticancer Activity : A study involving MCF-7 breast cancer cells demonstrated that treatment with 3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment .
- Case Study on Antimicrobial Efficacy : In a separate investigation, the compound was tested against multiple strains of bacteria including E. coli and Staphylococcus aureus. Results indicated that it displayed a dose-dependent inhibition of bacterial growth, suggesting its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
